molecular formula C8H8BrNO4 B1622542 1-Bromo-2,5-dimethoxy-3-nitrobenzene CAS No. 55034-12-3

1-Bromo-2,5-dimethoxy-3-nitrobenzene

Cat. No.: B1622542
CAS No.: 55034-12-3
M. Wt: 262.06 g/mol
InChI Key: QSEWGOVLIQAGQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2,5-dimethoxy-3-nitrobenzene (CAS: 55034-12-3) is a brominated aromatic compound featuring methoxy and nitro substituents at positions 2, 5, and 3, respectively. Its molecular formula is C₈H₈BrNO₄, with a molecular weight of 262.059 g/mol and a calculated logP value of 2.47, indicating moderate hydrophobicity . This compound is synthesized via electrophilic substitution reactions, such as nitration of 1-bromo-2,5-dimethoxybenzene, followed by regioselective functionalization . It serves as a key intermediate in Suzuki-Molander cross-coupling reactions for synthesizing complex organic frameworks, including ansamycin antibiotics . Analytical methods, such as reverse-phase HPLC using Newcrom R1 columns, enable efficient separation and characterization .

Properties

CAS No.

55034-12-3

Molecular Formula

C8H8BrNO4

Molecular Weight

262.06 g/mol

IUPAC Name

1-bromo-2,5-dimethoxy-3-nitrobenzene

InChI

InChI=1S/C8H8BrNO4/c1-13-5-3-6(9)8(14-2)7(4-5)10(11)12/h3-4H,1-2H3

InChI Key

QSEWGOVLIQAGQY-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C(=C1)Br)OC)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=C(C(=C1)Br)OC)[N+](=O)[O-]

Other CAS No.

55034-12-3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 1-Bromo-2,5-dimethoxy-4-nitrobenzene

The 4-nitro positional isomer (CAS: 19393-92-1) shares the same molecular formula but differs in nitro group placement. Synthesis via electrochemical nitration of 1-bromo-2,5-dimethoxybenzene yields this isomer in 60% efficiency , as confirmed by $^1$H NMR (δ 7.44 ppm, singlet) and $^{13}$C NMR (δ 149.6 ppm, carbonyl) data . Key distinctions include:

  • Reactivity: The 3-nitro derivative undergoes Br–Li exchange in flow microreactors to form aryllithium intermediates, with product selectivity dependent on residence time (−48°C, 60 ms vs. 63 s) .

Substituent Variants: 1-Bromo-2,5-dimethoxy-3-methylbenzene

The methyl derivative lacks the electron-withdrawing nitro group, reducing electrophilic reactivity. This compound is synthesized via alkylation of 2-bromo-6-methylbenzene-1,4-diol using dimethyl sulfate and K₂CO₃ . Applications focus on cyclization reactions rather than cross-coupling, highlighting the nitro group’s critical role in stabilizing transition metals during catalysis .

Halogenated Analogues: 1-Bromo-2,6-dichlorobenzene and 1-Bromo-2,4-difluorobenzene

  • 1-Bromo-2,6-dichlorobenzene (CAS: 64248-56-2) and 1-Bromo-2,4-difluorobenzene (CAS: 38573-88-5) feature halogen substituents at adjacent positions. These compounds exhibit higher boiling points (e.g., 234°C for 1-bromo-2,4-difluorobenzene) due to increased molecular symmetry and dipole interactions .
  • Reactivity : Unlike the nitro-substituted compound, these analogues are less reactive in lithiation or cross-coupling due to the absence of activating groups (e.g., methoxy or nitro) .

Data Tables

Table 2: Reactivity Comparison

Reaction Type 1-Bromo-2,5-dimethoxy-3-nitrobenzene 1-Bromo-2,5-dimethoxy-4-nitrobenzene 1-Bromo-2,4-difluorobenzene
Br–Li Exchange Selective aryllithium formation No data Not applicable
Suzuki-Molander Coupling Used in fragment synthesis No data No reported use
Electrophilic Substitution Nitration feasible Synthesized via nitration Halogenation dominant

Q & A

Basic: What analytical methods are recommended for separating and identifying 1-Bromo-2,5-dimethoxy-3-nitrobenzene in complex mixtures?

Reverse-phase HPLC using a Newcrom R1 column is a robust method for analysis. The mobile phase typically comprises acetonitrile (MeCN), water, and phosphoric acid, achieving baseline separation under isocratic conditions. For mass spectrometry (MS) compatibility, replace phosphoric acid with 0.1% formic acid to avoid ion suppression. Columns with 3 µm particles enable faster UPLC separations, useful for pharmacokinetic studies or impurity profiling . Scalability to preparative HPLC allows isolation of trace impurities (>98% purity) for structural elucidation.

Advanced: How do competing substituent effects influence regioselective reactions involving this compound?

The electron-withdrawing nitro (-NO₂) and bromo (-Br) groups at positions 3 and 1, respectively, create a meta-directing electronic landscape. However, the two methoxy (-OCH₃) groups at positions 2 and 5 introduce steric hindrance and electron-donating effects, complicating regioselectivity. For example, in Suzuki-Molander coupling (), the nitro group deactivates the ring, directing cross-coupling to the less hindered position. Computational modeling (e.g., DFT) is recommended to predict reactivity and optimize conditions for metal-catalyzed reactions .

Basic: What synthetic routes are commonly employed to prepare this compound?

A two-step synthesis from 4-bromoveratrole (1,2-dimethoxy-4-bromobenzene) is widely used:

Nitration : Treat 4-bromoveratrole with concentrated HNO₃/H₂SO₄ at 0–5°C to introduce the nitro group at position 2.

Purification : Recrystallization from ethanol/water yields the product in >95% purity. Alternative routes involve bromination of pre-nitrated dimethoxybenzene derivatives, but regiochemical control is less reliable .

Advanced: How can data contradictions in chromatographic purity vs. spectroscopic analyses be resolved?

Discrepancies between HPLC purity (>99%) and NMR/MS data (e.g., unexpected peaks) often arise from isomeric impurities or degradation products. For instance, trace amounts of 1-bromo-2,5-dimethoxy-4-nitrobenzene (a positional isomer) may co-elute under standard HPLC conditions. To resolve this:

  • Use 2D-LC/MS with a polar-embedded column (e.g., Waters Atlantis T3) to enhance isomer separation.
  • Perform ¹H-¹³C HMBC NMR to confirm substitution patterns.
  • Validate with independent synthesis of suspected impurities .

Basic: What are the key applications of this compound in medicinal chemistry?

It serves as a versatile intermediate in synthesizing ansamycin antibiotics (e.g., cytotrienin A). The nitro and bromo groups enable sequential functionalization:

  • Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) yields an amine for further coupling.
  • Bromo displacement : Suzuki-Miyaura coupling with boronic acids introduces aryl/heteroaryl groups.
    These steps are critical for constructing the ansa-bridged macrocycle in antitumor agents .

Advanced: What strategies mitigate byproduct formation during iridium-catalyzed hydroboration?

In ansamycin precursor synthesis (), hydroboration of vinylarenes derived from this compound often produces regioisomeric byproducts (e.g., α vs. β-borylated adducts). To improve selectivity:

  • Use pinacol borane with [Ir(COD)Cl]₂ catalyst (0.5 mol%) at 60°C.
  • Optimize solvent polarity: Toluene outperforms THF in reducing diastereomer formation.
  • Monitor reaction progress via ¹¹B NMR to track boronate intermediate stability .

Basic: How does the compound’s logP value (2.47) impact its pharmacokinetic profiling?

The moderate hydrophobicity (logP = 2.47) balances solubility and membrane permeability, making it suitable for oral bioavailability studies . In vitro assays (e.g., Caco-2 cell monolayers) show moderate efflux ratios (<3), suggesting low P-glycoprotein interaction. For improved aqueous solubility, formulate with co-solvents (e.g., 10% DMSO/PBS) or cyclodextrin derivatives .

Advanced: How can isotopic labeling (e.g., deuterated analogs) aid mechanistic studies?

Deuterated derivatives (e.g., This compound-d₃ ) enable tracking reaction pathways via kinetic isotope effects (KIE) . For example:

  • Use LC-HRMS to distinguish between SNAr (deuterium retention) vs. radical pathways (H/D scrambling).
  • Synthesize via halogen exchange: React with CuI/d₆-DMF under Ullmann conditions.
    Labeled analogs are critical for elucidating metabolic pathways in hepatocyte assays .

Basic: What safety precautions are essential when handling this compound?

  • Toxicology : Limited acute toxicity data; assume mutagenic potential due to nitro groups.
  • PPE : Wear nitrile gloves, safety goggles, and a lab coat.
  • Waste disposal : Neutralize with 10% NaOH before incineration. Avoid aqueous release due to brominated byproducts .

Advanced: How do steric effects dominate over electronic effects in nucleophilic aromatic substitution (SNAr)?

Despite the nitro group’s electron-withdrawing nature, SNAr at position 1 (bromo site) is hindered by ortho-methoxy steric shielding . Computational studies (e.g., Gaussian09) show a 15 kcal/mol activation barrier for methoxide attack vs. 8 kcal/mol at position 4 (unsubstituted). To enhance reactivity:

  • Use phase-transfer catalysts (e.g., TBAB) to improve nucleophile accessibility.
  • Elevate temperatures (>120°C) in DMF to overcome steric resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.